molecular formula C19H20N4O4 B3867736 N'~1~,N'~3~-bis(2-methoxybenzylidene)malonohydrazide

N'~1~,N'~3~-bis(2-methoxybenzylidene)malonohydrazide

Cat. No. B3867736
M. Wt: 368.4 g/mol
InChI Key: HGOFOAOQXWUXHJ-ZIOPAAQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~,N’~3~-bis(2-methoxybenzylidene)malonohydrazide is a chemical compound with the linear formula C19H20N4O4 . It has a molecular weight of 368.396 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of N’~1~,N’~3~-bis(2-methoxybenzylidene)malonohydrazide and similar compounds has been investigated . For instance, new 3,5-substituted pyrazoles and isoxazoles were prepared by reacting (N’~1~E, N’~3~E)- N’~1~, N’~3~-bis (3,4,5-substitutedbenzylidene)malonohydrazide with hydrazine hydrate and hydroxylamine hydrochloride respectively under solvothermal conditions . This method is eco-friendly and does not cause environmental pollution .


Molecular Structure Analysis

The molecular structure of N’~1~,N’~3~-bis(2-methoxybenzylidene)malonohydrazide has been analyzed . The compound is not planar . Intramolecular hydrogen bonds occur between certain atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’~1~,N’~3~-bis(2-methoxybenzylidene)malonohydrazide include its linear formula (C19H20N4O4) and molecular weight (368.396) .

Safety and Hazards

Sigma-Aldrich provides N’~1~,N’~3~-bis(2-methoxybenzylidene)malonohydrazide as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N,N'-bis[(E)-(2-methoxyphenyl)methylideneamino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-16-9-5-3-7-14(16)12-20-22-18(24)11-19(25)23-21-13-15-8-4-6-10-17(15)27-2/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b20-12+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOFOAOQXWUXHJ-ZIOPAAQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CC(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'~1~,N'~3~-bis[(E)-(2-methoxyphenyl)methylidene]malonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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